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Amylose

Cat. No.: B1266280
CAS No.: 6401-81-6
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-PXXRMHSHSA-N
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Description

Foundational Understanding of Amylose (B160209) as a Polysaccharide

This compound is a primary component of starch, constituting approximately 15-35% of most natural starches. mdpi.commiddlebury.edunih.govredalyc.orgscielo.br It is a polysaccharide composed of D-glucose units linked together primarily by α-(1→4) glycosidic bonds, forming an essentially linear chain. redalyc.orgscielo.brwikipedia.orgebi.ac.uknih.govnumberanalytics.comuu.nl While predominantly linear, some slight branching via α-(1→6) linkages can occur. scielo.bruu.nlresearchgate.net The degree of polymerization, which signifies the number of glucose units in a chain, can range from around 300 to as many as 18,000, resulting in a molecular weight of 10^5 to 10^6 g/mol . wikipedia.orgebi.ac.ukuu.nlnih.gov

This linear structure allows this compound to adopt various conformations, including a disordered amorphous state and, more notably, helical structures. wikipedia.org In aqueous solutions, this compound typically forms a left-handed helical structure. nih.gov This helical arrangement is a key feature, with different forms categorized as A-, B-, and V-type helices. The A- and B-types are double helices, while the V-type is a single helix with a central channel capable of entrapping other molecules. wikipedia.orguu.nlresearchgate.net The hydrophobic interior of the this compound helix allows it to form inclusion complexes with molecules like lipids and iodine. wikipedia.orgmpg.de The classic blue-black color observed in the iodine test for starch is due to the formation of an this compound-iodine complex, where iodine molecules fit within the helical core. wikipedia.orglibretexts.orgbyjus.com

Significance of this compound in Starch Granule Architecture and Function

Starch granules are semi-crystalline structures with a complex, organized architecture. They are composed of alternating amorphous and crystalline lamellae, which form larger growth rings. uu.nlresearchgate.nettandfonline.comresearchgate.netnih.gov Amylopectin (B1267705), the other major component of starch, with its branched structure, is the primary constituent of the crystalline lamellae. redalyc.orguu.nlresearchgate.net this compound, along with the branching points of amylopectin, is predominantly found in the amorphous regions of the granule. redalyc.orguu.nlnih.govscielo.br

Functionally, this compound plays a crucial role in properties related to water uptake, such as swelling and gelatinization. tandfonline.comresearchgate.net Starches with higher this compound content tend to have a more restricted swelling capacity. redalyc.orgscielo.brwikipedia.org The this compound-lipid complexes that can form within the granule also limit this compound leaching and, consequently, swelling. redalyc.orgtandfonline.com Furthermore, this compound is a key determinant in the retrogradation process, where gelatinized starch molecules reassociate upon cooling. The linear chains of this compound can readily align and form double helices, leading to the formation of a firm gel and, over time, a more ordered crystalline structure. uu.nlnih.gov

Data on this compound

Typical this compound Content in Various Starches

The ratio of this compound to amylopectin varies significantly depending on the botanical source of the starch. researchgate.net These differences in this compound content are a primary determinant of the functional properties of the starch.

Botanical SourceTypical this compound Content (%)
Barley29.8% tandfonline.com
Wheat21.5% - 26.6% tandfonline.com
Sweet Potato22.6% tandfonline.com
Cassava19.8% tandfonline.com
Arrowroot20.8% tandfonline.com
Yam32.6% tandfonline.com
Ginger26.5% tandfonline.com
Maize (Corn)20.9% - 27% tandfonline.comresearchgate.net
Rice15% - 35% tandfonline.comresearchgate.netnih.gov
Potato26.9% tandfonline.com
Triticale22.2% - 23.8% tandfonline.com
High-Amylose Maize62.8% - 85.6% tandfonline.com
Waxy Barley9.1% tandfonline.com
Waxy Wheat< 0.2% tandfonline.com
Waxy Potato3.4% tandfonline.com

This table presents a range of typical this compound content found in starches from various plant sources, highlighting the natural diversity.

Structural Parameters of this compound Helices

The helical structures of this compound are defined by specific geometric parameters. The A- and B-type double helices differ in their packing and hydration levels, while the V-type single helix is characterized by its central cavity.

Helix TypeDescriptionUnit Cell Parameters
A-type Left-handed parallel double helixMonoclinic: a = 11.90 Å, b = 17.70 Å, c = 10.52 Å nih.gov
B-type Left-handed parallel double helixHexagonal: a = b = 18.5 Å, c = 10.4 Å nih.govacs.org
V-type Left-handed single helix with a central channelVaries with the complexing agent, forming V6, V7, or V8 helices (6, 7, or 8 glucose units per turn) up.ac.za

This table details the structural parameters of the different helical polymorphs of this compound, which are fundamental to its chemical and physical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B1266280 Amylose CAS No. 6401-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90858850
Record name alpha-Maltotriose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Amylose
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CAS No.

6401-81-6, 9005-82-7, 1109-28-0
Record name alpha-Maltotriose
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Record name Amylose
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Record name alpha-Maltotriose
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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Record name Amylose
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Biosynthesis and Genetic Regulation of Amylose

Enzymatic Mechanisms of Amylose (B160209) Elongation

This compound elongation is primarily carried out by starch synthase enzymes, utilizing ADP-glucose as the glucosyl donor to extend α-1,4-glucan chains.

Granule-Bound Starch Synthase (GBSS)-Mediated this compound Synthesis

Granule-Bound Starch Synthase (GBSS) is the principal enzyme responsible for the synthesis of this compound. nih.govresearchgate.netmdpi.comfrontiersin.orgplos.orgplos.org. GBSS is tightly bound to the starch granule and catalyzes the addition of glucose residues from ADP-glucose to the non-reducing end of a growing glucan chain, forming α-1,4-glycosidic bonds mdpi.complos.org. This process elongates the linear this compound chain mdpi.com. Mutations in the gene encoding GBSS, often referred to as the waxy gene, lead to a significant reduction or complete absence of this compound, resulting in "waxy" starch composed almost entirely of amylopectin (B1267705) nih.govmdpi.comwur.nl. Studies in various plants, including maize, rice, and potato, have demonstrated the critical role of GBSS in determining this compound content nih.govfrontiersin.orgmdpi.complos.orgwur.nl. There are typically two isoforms, GBSSI and GBSSII, with GBSSI being primarily involved in starch storage tissues like endosperm mdpi.com. GBSSII functions in non-storage tissues where transient starch accumulates mdpi.com. The proper localization of GBSS to the starch granule is essential for its function, and a protein called PROTEIN TARGETING TO STARCH (PTST) has been identified as being required for this targeting in Arabidopsis plos.orgplos.org.

Role of ADP-Glucose Pyrophosphorylase (AGPase) in Glucosyl Donor Provision

ADP-Glucose Pyrophosphorylase (AGPase) plays a crucial role in starch biosynthesis by catalyzing the synthesis of ADP-glucose, the activated glucosyl donor for starch synthases, including GBSS nih.govresearchgate.netglycoforum.gr.jpnih.govoup.comresearchgate.netcdnsciencepub.com. This reaction converts glucose-1-phosphate and ATP into ADP-glucose and inorganic pyrophosphate (PPi) nih.govresearchgate.net. AGPase is considered a key regulatory enzyme and the first committed step in the starch biosynthesis pathway researchgate.netresearchgate.netcdnsciencepub.com. While in most plant cells AGPase activity is localized to plastids, cereal endosperms also possess an extra-plastidial (cytosolic) form of AGPase, and the resulting ADP-glucose is transported into the amyloplasts oup.com.

Phosphorylase-Catalyzed Enzymatic Polymerization for this compound Production

Alpha-glucan phosphorylase can catalyze the enzymatic polymerization of α-D-glucose 1-phosphate (Glc-1-P) monomers from a maltooligosaccharide primer to produce α-(1→4)-glucan, which is this compound, with the release of inorganic phosphate (B84403) mdpi.comdigitellinc.comingentaconnect.comnih.govnih.gov. This reaction is reversible and can also function in the phosphorolytic breakdown of glucans nih.gov. Phosphorylase-catalyzed polymerization is a useful in vitro method for synthesizing pure this compound samples and can be controlled to produce this compound with desired molecular weights digitellinc.comingentaconnect.comnih.gov. The enzyme shows some weak specificity for substrate recognition, allowing for the synthesis of non-natural polysaccharides using analog substrates mdpi.comdigitellinc.comingentaconnect.com.

Amylosucrase-Mediated this compound Synthesis Pathways

Amylosucrase (AS) is an enzyme that can synthesize α-1,4-glucans, similar to this compound, using sucrose (B13894) as the sole substrate, without the need for nucleotide-activated sugars like ADP-glucose frontiersin.orgoup.comnih.govresearchgate.net. Amylosucrase catalyzes the hydrolysis of sucrose, releasing glucose which then acts as an acceptor molecule to initiate polymer formation oup.com. Subsequent glucose units are added to the non-reducing end of the growing chain oup.com. This enzyme has potential in biotechnology for synthesizing modified starches and glucosylated compounds researchgate.net.

Genetic Determinants of this compound Content and Biosynthesis

This compound content in plants is a heritable trait influenced by the genetic makeup, with specific genes and loci playing significant roles.

Quantitative Trait Loci (QTL) and Waxy Locus Alleles in this compound Content

Quantitative Trait Loci (QTL) analysis has been widely used to identify genomic regions associated with variations in this compound content nih.govjst.go.jpcropj.commdpi.compomics.com. The Waxy (Wx) gene, encoding GBSSI, is consistently identified as a major QTL for this compound content in various crops, including maize and rice nih.govfrontiersin.orgjst.go.jpcropj.commdpi.compomics.comfrontiersin.orgoup.com. Different allelic variations at the Wx locus, such as Wxa and Wxb in rice, contribute significantly to the variation in this compound content observed in different germplasm frontiersin.orgresearchgate.netmdpi.compomics.comfrontiersin.org. Mutations at the waxy locus can eliminate this compound synthesis nih.gov. Beyond the Wx gene, other QTLs and genes have been identified that influence this compound content, including those involved in upstream pathways of starch synthesis, transcription factors, glycosyltransferases, glycosidases, and hydrolases nih.govresearchgate.netnih.gov. Genome-wide association studies (GWAS) have also helped to identify numerous loci and candidate genes linked to this compound content nih.govoup.comresearchgate.netnih.gov.

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

EnzymePrimary Role in this compound SynthesisSubstrate(s)Product(s)
Granule-Bound Starch Synthase (GBSS)Elongation of linear α-1,4-glucan chains (this compound) mdpi.comADP-glucose, Glucan primer mdpi.complos.orgElongated α-1,4-glucan chain, ADP mdpi.complos.org
ADP-Glucose Pyrophosphorylase (AGPase)Synthesis of ADP-glucose (glucosyl donor) nih.govresearchgate.netGlucose-1-phosphate, ATP nih.govresearchgate.netADP-glucose, Inorganic pyrophosphate (PPi) nih.govresearchgate.net
Alpha-Glucan PhosphorylaseIn vitro synthesis of α-1,4-glucans (this compound) mdpi.comα-D-glucose 1-phosphate, Maltooligosaccharide primer mdpi.comingentaconnect.comα-1,4-glucan (this compound), Inorganic phosphate mdpi.comingentaconnect.com
AmylosucraseSynthesis of α-1,4-glucans (this compound-like) frontiersin.orgnih.govSucrose frontiersin.orgnih.govα-1,4-glucan, Fructose oup.com

Table 2: Examples of Quantitative Trait Loci (QTLs) for this compound Content

TraitOrganismChromosomeLocus/RegionAssociated Gene/MarkerReference(s)
This compound ContentMaize9Waxy locuswaxy gene (GBSS) nih.gov
This compound ContentMaize4Between umc1088 and bnlg1265- jst.go.jp
This compound ContentRice6Waxy regionWx gene (GBSS1) frontiersin.orgcropj.commdpi.comfrontiersin.org
This compound ContentRice6Distal end–G200Waxy (Wx) mdpi.com
This compound ContentRice6Distal end–RM5963Waxy (Wx) mdpi.com
This compound ContentRice6O485-Wx intervalWx gene (GBSS1) pomics.com
This compound ContentRice3-- pomics.com
This compound ContentRice5-- pomics.com

Identification and Functional Analysis of Candidate Genes in this compound Synthesis

Extensive research has focused on identifying and characterizing the genes responsible for this compound synthesis. The GBSS gene, also known as Wx (Waxy) in some plant species, is the primary candidate gene due to its direct role in catalyzing this compound formation. frontiersin.orgresearchgate.net Studies in various plant species, such as Tartary buckwheat (Fagopyrum tataricum), rice (Oryza sativa), and potato (Solanum tuberosum), have led to the identification and analysis of GBSS gene family members. mdpi.comnih.govmdpi.com

Functional analysis of these candidate genes often involves studying the effects of mutations or altered expression levels on this compound content and starch properties. For instance, mutations in the GBSS gene in barley can result in a significant reduction in enzyme activity and deficient starch targeting, leading to a "waxy" phenotype characterized by high amylopectin content and very low or absent this compound. mdpi.com Similarly, deletion of the GBSS protein in plants directly causes the loss of this compound. mdpi.com Overexpression of PTST1, a protein involved in GBSS localization, has been shown to increase endogenous gbss1a gene expression and this compound content in barley. oup.com In rice, the Wx gene is the major locus controlling this compound content, and different alleles of Wx explain significant variation in this compound levels. frontiersin.org

Analysis of GBSS genes has revealed insights into their structure and evolutionary relationships. For example, in Tartary buckwheat, five FtGBSS genes were identified, exhibiting conserved domains and motifs found in GBSS proteins from other species like rice, maize, and Arabidopsis thaliana. mdpi.com Phylogenetic analysis suggests a closer relationship of Tartary buckwheat GBSS proteins with those from monocots. mdpi.com

Regulation of this compound Biosynthesis via Gene Expression Modulation

The expression of the GBSS gene is subject to complex regulation at multiple levels, including transcriptional, post-transcriptional, and translational control. frontiersin.org Transcriptional regulation plays a significant role, with various transcription factors (TFs) modulating GBSS expression by binding to specific cis-acting elements (CAEs) in its promoter region. mdpi.comfrontiersin.org

Transcription factor families implicated in regulating GBSS expression include bZIP, MYC-like, AP2/ERF, NAC, DOF, MADS, and NF-Y. mdpi.comfrontiersin.org For example, in rice, bZIP TFs such as REB (bZIP33), RISBZ1 (bZIP58), and OsbZIP20 can specifically bind to the ACGT motif on the GBSS promoter, influencing GBSS expression and subsequently affecting this compound content and starch composition. mdpi.com OsbZIP58 has also been shown to coordinate the control of both amylopectin and this compound biosynthesis at the transcriptional level by binding to cis-elements from both Wx and SBEI. frontiersin.org In sweetpotato, the transcription factor IbNAC22 directly activates the expression of IbGBSSI, a key gene for this compound biosynthesis. researchgate.net

Beyond direct binding to GBSS promoters, some TFs can indirectly influence GBSS expression by regulating the expression of other TFs involved in starch biosynthesis, forming complex regulatory networks. mdpi.com Post-transcriptional mechanisms, such as alternative splicing regulated by factors like Du1 and Du3 in rice, also contribute to the fine control of Wx gene expression. frontiersin.org

Detailed research findings on gene expression can be illustrated with data tables showing the expression levels of GBSS genes or regulatory factors in different tissues or developmental stages, or under varying environmental conditions. For example, studies in Tartary buckwheat showed distinct tissue-specific expression patterns for FtGBSS genes, with some isoforms highly expressed in seeds and others in non-seed tissues, suggesting differential roles in this compound synthesis. mdpi.com

Example Data Table: Expression of FtGBSS Genes in Tartary Buckwheat Tissues

GeneSeed ExpressionRoot ExpressionStem ExpressionFlower Expression
FtGBSS-1LowHighHighHigh
FtGBSS-2LowHighHighHigh
FtGBSS-3HighLowLowLow
FtGBSS-4LowHighHighHigh
FtGBSS-5HighLowLowLow

Note: This table is illustrative based on descriptions of expression patterns mdpi.com. Specific quantitative data would require detailed experimental results.

Molecular Interactions in this compound Biosynthesis Complexes

Starch biosynthesis, including that of this compound and amylopectin, is not solely carried out by individual enzymes acting in isolation. Instead, the enzymes involved are increasingly understood to function within multi-protein complexes. mdpi.comresearchgate.netmdpi.combiorxiv.orgoup.com These molecular interactions are crucial for coordinating enzyme activities, ensuring efficiency, and potentially regulating the structure and properties of the synthesized starch. researchgate.netmdpi.com

Protein Targeting to Starch (PTST) in GBSS Localization

A key player in the localization of GBSS to the starch granule, where this compound synthesis occurs, is the PROTEIN TARGETING TO STARCH (PTST) protein, particularly PTST1. oup.comoup.commpg.deplos.orgresearchgate.net PTST1 is essential for the correct targeting of GBSS to the starch granule surface. oup.comoup.commpg.deplos.orgresearchgate.net In Arabidopsis thaliana, PTST1 binds to GBSS and facilitates its delivery to the granule. mpg.deplos.org In the absence of PTST1, GBSS fails to localize properly to the starch granule, resulting in starch composed solely of amylopectin and lacking this compound. mpg.deplos.org

Studies have shown that PTST1 contains coiled coils, which are often involved in protein-protein interactions, and a family-48 carbohydrate-binding module (CBM48). oup.comoup.comresearchgate.net These domains are likely crucial for its interaction with GBSS and the starch granule. oup.comoup.comresearchgate.net Research in barley has also demonstrated the interaction between PTST1 and GBSS1 and the localization of PTST1 in the stroma of amyloplasts. oup.comresearchgate.net

Experimental evidence supporting the interaction between PTST1 and GBSS includes co-expression studies showing that GBSS localization to starch granules is dependent on the presence of PTST1, as well as in vitro and in vivo pulldown assays confirming their physical interaction. oup.complos.org Mutations in the coiled-coil region of GBSS can reduce its interaction with PTST1. plos.org

Inter-Enzyme Protein-Protein Interactions within Starch Biosynthetic Machinery

Beyond the interaction of PTST1 with GBSS, other starch biosynthetic enzymes are known to interact with each other, forming multi-enzyme complexes. mdpi.comresearchgate.netmdpi.combiorxiv.orgoup.com These complexes are believed to be important for the coordinated action of enzymes involved in both this compound and amylopectin synthesis. researchgate.netmdpi.combiorxiv.org

Evidence for these protein-protein interactions comes from various techniques, including gel permeation chromatography, co-immunoprecipitation, and proteomics. mdpi.commdpi.comoup.com Studies in wheat, maize, barley, and rice have identified different protein complexes involving starch synthases (SSs), starch branching enzymes (SBEs), and starch debranching enzymes (DBEs). mdpi.comresearchgate.netmdpi.combiorxiv.orgoup.com

For example, a well-characterized complex in cereals is a trimeric complex of approximately 230 kDa formed between SSI, SSIIa, and BEIIb, which is thought to contribute to the synthesis of short and intermediate amylopectin chains. researchgate.net Larger complexes, potentially involving SSIII, SSIIa, BEIIa, BEIIb, and other proteins like ADP-glucose pyrophosphorylase (AGPase) and pyruvate (B1213749) orthophosphate dikinase (PPDK), have also been observed. researchgate.netmdpi.comoup.com

Protein-protein interactions within the starch biosynthetic machinery can be dynamic and may change during different developmental stages of starch synthesis. mdpi.com Furthermore, these interactions and the catalytic activities of the enzymes can be modulated by post-translational modifications, such as phosphorylation. mdpi.commdpi.comoup.com Studies on mutants deficient in specific starch biosynthetic enzymes have also highlighted the importance of these protein complexes, as the absence of one enzyme can affect the formation of complexes and potentially be partially compensated by the recruitment of other isozymes. researchgate.netbiorxiv.org

The close coordination observed between GBSS and amylopectin biosynthetic enzymes within these complexes suggests that the processes of this compound and amylopectin synthesis are directly interrelated through these molecular interactions. biorxiv.org

Amylose Structural Organization and Conformation

Hierarchical Organization of Amylose (B160209) Chains

The organization of this compound within starch granules is part of a complex hierarchical structure that ranges from the molecular level to the macroscopic granule scale nih.govwalshmedicalmedia.com. At the molecular level, this compound chains, along with amylopectin (B1267705), are the basic building blocks walshmedicalmedia.com. This compound chains contribute to the amorphous lamellae within the starch granule structure tandfonline.commdpi.comuu.nl. The internal organization of starch is characterized by alternating concentric rings of this compound and amylopectin, forming a radial structure nih.gov. While amylopectin forms crystalline lamellae composed of double helices, this compound is predominantly found in the amorphous regions tandfonline.commdpi.comuu.nl. However, this compound has also been shown to participate in the lamellar stacks alongside amylopectin and can introduce defects into the crystalline lamellae, affecting their stability mdpi.com. The hierarchical organization extends to blocklets, shells, and ultimately the starch granule itself walshmedicalmedia.com.

Helical Architectures of this compound

This compound chains exhibit a propensity to form helical structures, which are crucial for its various functional properties, including complex formation and crystallinity wikipedia.orgnih.gov. The α-(1→4) glycosidic linkages promote the formation of helical structures, allowing for intramolecular hydrogen bonds between glucose residues wikipedia.org.

Single Helical Inclusion Complexes (V-Amylose)

This compound readily forms single helical inclusion complexes, known as V-amylose, in the presence of suitable guest molecules, such as iodine, fatty acids, alcohols, and aromatic compounds wikipedia.orgtandfonline.comup.ac.zanih.govcapes.gov.brresearchgate.net. This formation involves a conformational change where this compound chains transition from a disordered or double helical state to a single helix capes.gov.br. The V-amylose structure is typically a left-handed single helix tandfonline.comup.ac.zanih.govresearchgate.netnih.gov. A key feature of V-amylose is its central channel-like cavity, which is predominantly hydrophobic due to the lining of methylene (B1212753) groups and glycosidic linkages, while the exterior is hydrophilic due to the hydroxyl groups up.ac.zanih.gov. This hydrophobic cavity accommodates the guest molecule uu.nlcapes.gov.brresearchgate.net.

The size of the guest molecule influences the dimensions of the V-amylose helix, specifically the number of glucose residues per turn up.ac.za. Common forms include V6, V7, and V8, with V6 being the most widely studied, containing six glucose units per turn and a pitch of approximately 0.8 nm up.ac.za. The pitch height for V-amylose with six glucose units per turn has been reported between 7.8 Å and 8.17 Å nih.govnih.gov.

V-amylose complexes can exist in both hydrated (VH) and anhydrous (VA) states researchgate.net. The formation of V-amylose is influenced by factors such as this compound DP, the nature and concentration of the guest molecule, temperature, time, and pH up.ac.za.

Double Helical Forms of this compound (A- and B-Types)

This compound can also associate to form double helical structures, which are the basis of the crystalline polymorphs observed in starch granules wikipedia.orgmdpi.comresearchgate.net. The A- and B-type crystalline structures of starch are composed of parallel double helices tandfonline.commdpi.comuu.nlglycopedia.eu. These double helices are left-handed and parallel-stranded researchgate.netglycopedia.eu.

The A- and B-types differ in their helical packing and water content wikipedia.orgmdpi.comuu.nl. The A-type crystal structure, commonly found in cereal starches, is characterized by a more densely packed monoclinic unit cell containing four water molecules mdpi.comuu.nl. The B-type crystal structure, typical of tuber starches like potato and some high-amylose starches, has a hexagonal unit cell with a less dense packing that includes a column of water molecules, totaling 36 water molecules per unit cell mdpi.comuu.nlcapes.gov.br. Both A- and B-type unit cells contain 12 glucose residues mdpi.comuu.nl. The crystallographic repeat unit along the helix axis is approximately 10.5 Å in both forms glycopedia.eu. While both are six-fold helices, the exact symmetry of the double helices differs slightly between the A and B forms glycopedia.eu.

Data Table 1: Characteristics of A- and B-Type this compound Crystallites

FeatureA-type this compoundB-type this compound
OccurrenceCereal starches mdpi.comuu.nlTuber starches, high-amylose starches mdpi.comuu.nl
Crystal SystemMonoclinic mdpi.comHexagonal mdpi.com
Unit Cell PackingDense mdpi.comuu.nlLess dense mdpi.comuu.nl
Water Molecules4 per unit cell mdpi.comuu.nl36 per unit cell mdpi.comuu.nlcapes.gov.br
Glucose Residues12 per unit cell mdpi.comuu.nl12 per unit cell mdpi.comuu.nl
Helix HandednessLeft-handed researchgate.netglycopedia.euLeft-handed researchgate.netglycopedia.eu
Strand ParallelismParallel researchgate.netglycopedia.euParallel researchgate.netglycopedia.eu
Repeat Unit (Å)~10.5 glycopedia.eu~10.4 - 10.57 mdpi.comglycopedia.eucapes.gov.br

Polymorphic Forms of this compound (e.g., C-Type)

In addition to the A- and B-types, a C-type polymorphic form of starch and this compound exists wikipedia.orgmdpi.comuu.nl. The C-type is considered an intermediate structure between the A- and B-forms mdpi.comuu.nl. It is often found in starches from legumes, roots, and some fruits and stems tandfonline.com. Structurally, the C-type pattern is described as a mixture of A- and B-type unit cells, resulting in a packing density that falls between that of the A and B forms wikipedia.orgmdpi.comuu.nl.

Chain Length Distribution and Branching Characteristics of this compound

This compound is primarily composed of linear chains of α-(1→4)-linked glucose units wikipedia.orgnih.gov. While traditionally viewed as strictly linear, research indicates that this compound molecules can contain a small degree of branching, typically less than 1% α-(1→6) linkages nih.gov. These branches are infrequent compared to the extensive branching in amylopectin nih.govmdpi.com.

The chain length, or degree of polymerization (DP), of this compound is variable and depends on the botanical source of the starch mdpi.comijcmas.com. This compound DP can range from several hundred to many thousands of glucose units wikipedia.orgnih.govresearchgate.netijcmas.com. For instance, potato this compound is known to have a high DP, while cereal amyloses tend to be smaller mdpi.comijcmas.com. The molecular size of this compound also varies between different starches mdpi.com. The presence of these long chains and the limited branching are key factors influencing this compound's ability to form helical structures and its interactions within the starch granule mdpi.comnih.govfrontiersin.org.

Supramolecular Organization of this compound

The supramolecular organization of this compound refers to its higher-order assembly and interactions, particularly within the starch granule and in engineered materials nih.govnih.gov. This compound's ability to form helical structures, both single and double helices, is fundamental to its supramolecular organization nih.govresearchgate.net.

This compound's capacity to form inclusion complexes (V-amylose) with various guest molecules is a significant aspect of its supramolecular behavior nih.govtandfonline.comup.ac.zacapes.gov.brresearchgate.net. This complexation can lead to the formation of distinct nanostructured materials tandfonline.comup.ac.za. For example, V-amylose inclusion complexes can be arranged as crystalline and amorphous lamellae, forming nano- or micron-scale structures tandfonline.comup.ac.za.

Furthermore, this compound can participate in the formation of supramolecular networks, such as hydrogels and films, through processes like vine-twining polymerization, where enzymatically produced this compound chains form inclusion complexes with guest polymers, acting as crosslinking points nih.govnih.govmdpi.com. This highlights the versatility of this compound in creating organized structures beyond the native starch granule nih.govnih.govmdpi.com.

Amylose Modification and Engineered Systems

Enzymatic Modification of Amylose (B160209) Structure

Enzymatic modification offers a precise and environmentally friendly way to alter this compound structure. Various enzymes, primarily glycoside hydrolases and glycosyltransferases, are employed to cleave or form glycosidic bonds, thereby restructuring the polysaccharide chains.

Debranching Enzyme Applications for this compound Chain Restructuring

Debranching enzymes (DBEs), such as pullulanase (EC 3.2.1.41) and isoamylase (B1167963) (EC 3.2.1.68), play a crucial role in starch modification by specifically hydrolyzing the α-1,6-glycosidic bonds at the branching points of amylopectin (B1267705) researchgate.netresearchgate.netmiami.edu. This action releases linear chains, including this compound and short-chain glucans, effectively restructuring the starch granule researchgate.netresearchgate.net. The application of debranching enzymes can lead to significant changes in starch properties, including altered digestibility, molecular weight, solubility, viscosity, and gelatinization characteristics researchgate.net.

Studies have demonstrated the effectiveness of debranching enzymes in modifying starch for various applications. For instance, synergistic enzymatic hydrolysis using α-amylase and debranching enzymes (pullulanase and isoamylase) has been shown to notably decrease the this compound content in oat milk, producing short linear chains mdpi.com. An optimal ratio of pullulanase to isoamylase (1:2) resulted in a greater decrease in this compound content and improved emulsion stability mdpi.com. Debranching with pullulanase alone can result in starch with increased crystallinity and altered ratios of resistant to slow-digestible starch mdpi.com. Debranching enzymes are considered crucial biocatalysts for starch saccharification and modification, often used in synergy with other enzymes like α-amylase and glucoamylase to enhance hydrolysis efficiency mdpi.com.

Glycosyltransferase and Glycosyl Hydrolase Interventions for Functionality

Glycosyltransferases (GTs) and Glycosyl Hydrolases (GHs) are enzyme superfamilies involved in the synthesis and hydrolysis of glycosidic bonds, respectively nih.govmdpi.com. Both classes of enzymes are utilized in starch modification to introduce new functionalities or alter existing properties nih.govannualreviews.org.

Glycoside hydrolases, such as α-amylase, maltogenic amylase, and pullulanase, act on this compound and amylopectin by cleaving α-1,4-glycosidic bonds, generating products like linear glucans and branched maltooligosaccharides researchgate.netnih.gov. Transglycosidases, a type of glycosyltransferase, can transfer glucan moieties from a donor molecule (like this compound or amylopectin) to an acceptor molecule nih.gov. Enzymes like α-glucanotransferase and cyclodextrin (B1172386) glucanotransferase can rearrange branch chains or form cyclic glucans, leading to starches with modified structural attributes and physicochemical properties nih.gov. This compound itself has been identified as an efficient substrate for 4,6-α-glucanotransferase-catalyzed reactions, undergoing both transferase and hydrolysis activities, resulting in modified this compound structures asm.org.

Genetic Engineering Strategies for this compound Alteration

Genetic engineering provides powerful tools to directly manipulate the starch biosynthetic pathway within plants, enabling targeted alterations to this compound content and structure. These strategies focus on modifying the expression or activity of key enzymes involved in starch synthesis.

Targeted Gene Suppression for Modulating this compound Content

Targeted suppression of genes encoding enzymes in the starch biosynthetic pathway is a common strategy to modulate this compound content. Since this compound and amylopectin synthesis are interconnected and compete for the same substrate (ADP-glucose), altering the synthesis of one component can impact the other igem.wiki.

Suppression of starch branching enzymes (SBEs), which are primarily responsible for creating the α-1,6 branches in amylopectin, is a well-established method to increase this compound content slu.secabidigitallibrary.orgresearchgate.netnih.govresearchgate.net. By reducing branching, more glucose units are available for the synthesis of linear this compound chains by granule-bound starch synthase (GBSS) slu.semdpi.com. Studies in various crops have demonstrated the effectiveness of this approach:

CropTargeted Gene(s)MethodObserved this compound Content ChangeReference
Durum WheatSBEIIaRNA InterferenceIncreased up to 75% (compared to ~25% in wild type) nih.govmdpi.com
Durum WheatSSIIa null allelesIntrogressionDrastic increase up to ~89% (compared to control) mdpi.com
WheatSBEIIa and SBEIIbDeletions and SNPsElevated to ~85% researchgate.net
PotatoSBE1 and SBE2RNA InterferenceIncreased (28-59% in non-GM; >50% high-amylose lines with pHAS3) researchgate.net
RiceOsSBEIIbMutationIncreased from 19.6% to 27.4% pnas.org
RiceOsGBSSGene SilencingDecreased from 24.53% to 16.38% frontiersin.org
Sweet PotatoSBEI and SBEIIKnockoutIncreased from 21% to ~40% (80%-104% increase) igem.wiki

Conversely, suppressing the expression of genes encoding enzymes involved in this compound synthesis, such as Granule-Bound Starch Synthase I (GBSSI), can lead to a reduction in this compound content, resulting in waxy starch cabidigitallibrary.orgfrontiersin.org.

Genome Editing for Starch Biosynthetic Pathway Engineering

Genome editing technologies, particularly CRISPR/Cas9, have revolutionized the ability to precisely modify genes within the starch biosynthetic pathway isaaa.orgmdpi.comresearchgate.net. This allows for targeted mutations, insertions, or deletions in specific genes to alter enzyme activity and subsequently modify starch composition, including this compound content.

CRISPR/Cas9 has been successfully applied in various crops to engineer starch properties. In rice, targeted mutagenesis of the Waxy (Wx) locus, encoding GBSSI, has been used to manipulate this compound content isaaa.orgfrontiersin.org. Editing of soluble starch synthase (SSS) isoforms (SSSII-1, SSSII-2, and SSSII-3) in rice using CRISPR/Cas9 resulted in a significant increase in this compound content, reaching up to 63% in mutant lines compared to 23% in wild types mdpi.com.

In cassava, CRISPR/Cas9-mediated mutagenesis of the starch branching enzyme 2 (SBE2) gene has led to the production of high-amylose storage roots researchgate.net. Similarly, knockout of both SBEI and SBEII genes in sweet potato using genome editing significantly boosted this compound content igem.wiki. Multiplex gene editing, targeting multiple starch synthase and branching enzyme isoforms simultaneously, is also being explored to achieve synergistic increases in this compound content nih.gov. These genome editing approaches offer precise control over genetic modifications, facilitating the development of crops with tailored starch profiles for specific industrial and nutritional needs mdpi.comresearchgate.net.

Chemoenzymatic Synthesis of this compound Hybrid Polymers

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical methods to create novel this compound-based hybrid polymers researchgate.netmdpi.com. This approach allows for the controlled synthesis of complex structures that are difficult to achieve through traditional chemical synthesis alone researchgate.netnih.gov.

A prominent enzymatic method utilized in chemoenzymatic synthesis is phosphorylase-catalyzed polymerization mdpi.comnih.govresearchgate.netmdpi.com. This technique employs α-D-glucose 1-phosphate as the monomer and a maltooligosaccharide as a primer, allowing for the controlled elongation of this compound chains nih.govresearchgate.net. This enzymatic polymerization can be coupled with chemical modifications of the primer or the addition of other polymers during the reaction to create hybrid structures.

Various this compound hybrid polymers have been synthesized using chemoenzymatic routes, including block copolymers and graft polymers researchgate.netmdpi.comnih.govacs.orgrsc.org. Examples include the synthesis of this compound-block-poly(ethylene glycol) and this compound-block-polystyrene by attaching maltoheptaose (B131047) derivatives to functionalized synthetic polymers, followed by enzymatic polymerization nih.govnih.gov. This compound-grafted polymers, such as this compound-grafted poly(γ-glutamic acid) and this compound-grafted poly(vinyl alcohol), have also been successfully synthesized using this approach mdpi.comrsc.org.

The "vine-twining polymerization" concept describes the enzymatic synthesis of this compound in the presence of guest polymers, leading to the formation of this compound-polymer inclusion complexes researchgate.netmdpi.com. This method has been used to fabricate supramolecular network materials and inclusion polymers with unique structural and functional properties researchgate.netmdpi.com. These chemoenzymatic strategies enable the creation of well-defined this compound hybrids with tailored properties for applications in biomaterials and other fields researchgate.netmdpi.comnih.gov.

Interactions of Amylose with Biomacromolecules and Small Molecules

Amylose-Lipid Complexation Mechanisms

This compound (B160209) has a unique ability to form inclusion complexes with lipids, a process often resulting in the formation of V-amylose. This complexation involves the non-covalent inclusion of lipid molecules within the hydrophobic cavity of the this compound helix wikipedia.org. The formation of these complexes is primarily mediated by the hydrophobic interiors of the unbranched α-(1→4) glucan chains that form single helices lipidmaps.orgthegoodscentscompany.com. Depending on the size of the guest molecule, the this compound helix can consist of six, seven, or eight glucosyl residues per helical turn wikipedia.orgnih.gov.

Several methods can be employed for this compound-lipid complex formation, including classical, enzymatic, and thermomechanical approaches thegoodscentscompany.com. Enzymatic modification, such as treatment with pullulanase to hydrolyze α-1,6 glycosidic bonds in amylopectin (B1267705), can increase the availability of free linear this compound molecules, thereby promoting complexation reactions wikipedia.org. Thermomechanical methods like extrusion can also facilitate this compound-lipid complex formation due to the presence of native or added fatty acids during processing wikipedia.org.

Possible mechanisms involved in the crystallization of this compound-lipid complexes upon heating include the aggregation of isolated inclusion complexes pre-existing in native starch granules into a Vh orthorhombic crystalline form at low and intermediate water contents. In excess water, the crystallization of solubilized this compound in the presence of lipids or the melting of single inclusion complexes present in native starch before crystallization can occur fishersci.ca.

Factors Influencing this compound-Lipid Inclusion Complex Formation

The formation and properties of this compound-lipid inclusion complexes are influenced by a range of factors, broadly categorized as reactant factors and experimental factors wikipedia.org.

Reactant Factors:

Starch Type: The this compound content of the starch is a critical determinant, with higher this compound content generally leading to increased this compound-lipid complex formation lipidmaps.orgwikidata.orgguidetopharmacology.org. The crystal type and the proportion of this compound to amylopectin also play a role lipidmaps.org.

Degree of this compound Polymerization: The chain length or degree of polymerization of this compound influences its ability to form complexes thegoodscentscompany.comwikipedia.orgguidetopharmacology.org.

Starch/Ligand Concentration Ratio: The ratio of this compound to the lipid ligand is important, with an optimal concentration range for fatty acids to form complexes with starch wikipedia.orgguidetopharmacology.org. A ratio of 10:1 (this compound: fatty acid) by weight has been found to be optimal in some studies wikipedia.org.

Structure of the Included Molecule: The type of lipid, including its chain length, degree of unsaturation, hydrophobicity, and water solubility, significantly affects complex formation wikipedia.orglipidmaps.orgwikipedia.orgguidetopharmacology.org. Lipids with higher oil solubility and a greater amount of a nonpolar backbone, such as glycerol (B35011), can inhibit complex formation wikipedia.org. More soluble ligands generally lead to greater V-amylose formation wikipedia.org. Oleic acid, a long-chain fatty acid with a double bond, exhibits higher solubility than saturated fatty acids and is more likely to form complexes with this compound wikipedia.org.

Water Content: The initial moisture content is crucial as it affects starch gelatinization, which is closely related to complex formation lipidmaps.orgwikipedia.orgguidetopharmacology.org. An initial water content of 40% has been shown to promote starch-lipid complexation lipidmaps.org.

Experimental Factors:

Preparation Temperature and Time: The temperature and duration of the complexation process are significant factors lipidmaps.orgwikipedia.orgwikidata.orgguidetopharmacology.org. Complex formation often occurs during starch gelatinization, as the temperatures allow the opening of the double helix structure of this compound chains wikidata.org.

pH: The pH of the medium can also affect V-amylose complex formation wikipedia.orgguidetopharmacology.org.

Processing Method: The method used for preparation, such as classical mixing, enzymatic treatment, or thermomechanical processes like high-pressure homogenization or extrusion, influences the extent of complex formation wikipedia.orgthegoodscentscompany.comwikipedia.orgwikidata.orgguidetopharmacology.org. Enzymatic debranching, for instance, can be more effective than other methods in forming this compound-lipid complexes wikipedia.org.

Structural Characterization of this compound-Lipid Complexes

The structural characteristics of this compound-lipid complexes have been extensively studied using various analytical techniques.

X-ray Diffraction (XRD): XRD is a common method to confirm the formation of this compound-lipid complexes, which exhibit characteristic V-type diffraction patterns. These patterns typically show peaks at specific 2θ values, such as around 13° and 20° lipidmaps.org, or at 7.5°, 13.5°, and 20.5° wikidata.org. Other reported peak positions include 7.5°, 22°, and 24° for complexes formed with stearic acid guidetopharmacology.org, and 17.1°, 19.9°, 21.6°, and 23.9° for complexes with stearic acid or potassium stearate (B1226849) fishersci.ca. The presence of these peaks indicates the formation of a helical inclusion complex nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can provide evidence of starch-lipid interactions through changes in specific absorption bands. Peaks in the range of 2972–2854 cm⁻¹ are attributed to the presence of hydrophobic hydrocarbon chains from the lipid lipidmaps.org. Bands around 2970 cm⁻¹ and 2888 cm⁻¹ have also been observed, indicating starch-lipid interactions fishersci.ca. Changes in peaks associated with the ordered and amorphous regions of starch (e.g., 1047 cm⁻¹ and 1022 cm⁻¹) can also reflect complex formation lipidmaps.org.

Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of this compound-lipid complexes. The complexes exhibit endothermic dissociation temperatures, indicating the energy required to break down the complex structure wikipedia.org. These melting points vary depending on the type of lipid and the structure of the complex, with reported ranges such as 115–120 °C for glycerol monostearate complexes lipidmaps.org, around 110 °C fishersci.ca, and exceeding 88 °C nih.gov. The dissociation temperature is related to the stability of the complex easychem.org.

Other Techniques:

Atomic Force Microscopy (AFM): AFM can reveal the morphology of the complexes, which can appear as spherical or elongated structures depending on the preparation method nih.gov.

Small-Angle X-ray Scattering (SAXS): SAXS can indicate the presence of ordered lamellar structures in this compound-lipid complexes wikipedia.orgfishersci.ca.

Structural Models: The structure is generally described as a left-handed single helix with a hydrophobic cavity where the lipid hydrocarbon chain resides lipidmaps.orgwikipedia.orgnih.govfishersci.cadsmz.de. The number of glucosyl residues per helical turn can be 6, 7, or 8, accommodating different guest molecule sizes wikipedia.orgnih.gov. Three different crystalline types (Type I, Type IIa, and Type IIb) have been distinguished for this compound-glycerol monostearate complexes, differing in their lamellar thickness and thermal stability easychem.orgfishersci.ca.

Formation of Resistant Starch Type 5 (RS5)

This compound-lipid complexes are recognized as a form of resistant starch, specifically classified as Resistant Starch Type 5 (RS5) wikidata.orgguidetopharmacology.orgfishersci.cadsmz.de. RS5 is characterized by its resistance to hydrolysis by digestive enzymes like α-amylase and amyloglucosidase wikipedia.orgguidetopharmacology.orgdsmz.de.

The formation of RS5 occurs during the heating and cooling of starch in the presence of lipids, typically during processes like cooking or baking thegoodscentscompany.comguidetopharmacology.org. As this compound leaches out during gelatinization, it can form inclusion complexes with available lipids wikipedia.orgwikidata.orgguidetopharmacology.org. The helical structure of the this compound-lipid complex physically shields the glycosidic bonds from enzymatic attack, reducing the bioavailability of the this compound fractions for digestion dsmz.de.

Factors that promote the formation of this compound-lipid complexes, as discussed in Section 5.1.1, also influence the formation and content of RS5 wikidata.orgguidetopharmacology.org. Starches with higher this compound content tend to form more RS5 wikidata.org. Enzymatic debranching of amylopectin can increase the proportion of linear chains, facilitating RS5 formation wikipedia.orgwikidata.org. The type and concentration of the lipid are also crucial, with certain fatty acids being more effective in promoting RS5 formation wikipedia.orgwikipedia.org.

RS5 can exist in both amorphous and crystalline forms of this compound-lipid complexes dsmz.de. The presence of these complexes in starch granules can increase their enzyme resistance by restricting granule swelling during cooking dsmz.de. The formation of RS5 alters the physical and chemical properties of starch, affecting its digestibility, solubility, gelatinization properties, and retrogradation thegoodscentscompany.comguidetopharmacology.orgdsmz.de.

This compound-Protein Molecular Interactions

This compound can interact with different proteins, including glutenin and gliadin in wheat systems, and vicilin and legumin (B1674702) in plant-based meat substitutes researchgate.netnhathuoclongchau.com.vn. These interactions can involve the formation of hydrogen bonds researchgate.netthegoodscentscompany.com.

This compound Influence on Protein Aggregation and Network Formation

The presence of this compound can significantly influence protein aggregation and the formation of protein networks. In systems containing both this compound and protein, this compound can compete with protein for water, which can affect the formation of the protein network structure, such as gluten development in dough thegoodscentscompany.com. Higher this compound content can lead to stronger water absorption, potentially reducing the compactness of the protein network thegoodscentscompany.com.

This compound can also directly influence protein aggregation and cross-linking. In some protein-amylose mixtures, this compound has been shown to facilitate the cross-linking of protein molecules, contributing to increased gel strength lipidmaps.org. This compound can enhance the strength of protein gels by forming a three-dimensional network structure through molecular recrystallization lipidmaps.org. Additionally, the swelling capacity of this compound during gelatinization can increase the effective concentration of protein molecules in the continuous phase, strengthening hydrophobic interactions within the protein gel matrix lipidmaps.org.

The structural outcome of this compound-protein interactions can depend on the relative concentrations. With increasing this compound concentration, protein gels can exhibit different structures, ranging from gels with larger cavities to those with substantial skeletons characterized by rough surfaces and irregular large pores lipidmaps.org.

However, in some mixed systems, this compound aggregation into clusters rather than a continuous network can occur. This aggregation may be due to phase separation between this compound and protein rather than the formation of specific this compound-protein complexes, potentially leading to weaker gels rqbchemical.com.

This compound can also influence the aggregation state of starch itself, which in turn is linked to its interactions with proteins nih.gov. Furthermore, studies on maize mutants have shown that the absence of specific starch branching enzymes, which affects this compound content, can alter protein-protein interactions between starch biosynthetic enzymes within amyloplasts fishersci.ca.

Phase Separation Phenomena in this compound-Protein Systems

Phase separation is a phenomenon that can occur in mixtures of this compound and proteins, particularly in aqueous systems. This process involves the demixing of the components into distinct phases, often driven by thermodynamic incompatibility nhathuoclongchau.com.vnthegoodscentscompany.com.

In systems like those used for high-moisture extrusion of plant-based meat substitutes, phase separation between the protein and starch (including this compound) can occur nhathuoclongchau.com.vnthegoodscentscompany.com. This phase separation can lead to the formation of layered structures in the final product nhathuoclongchau.com.vnthegoodscentscompany.com. While amylopectin may promote protein unfolding and rearrangement, excess phase separation of this compound and the protein matrix can enhance the self-aggregation and refolding of protein molecules, resulting in more rigid and denser, sometimes layered, gel-like structures nhathuoclongchau.com.vn.

This compound aggregation into clusters in mixed systems, as mentioned earlier, may be a consequence of phase separation between this compound and protein rqbchemical.com. This suggests that rather than forming a co-continuous network, the two polymers may separate into distinct domains.

Phase separation in biopolymer mixtures can be broadly classified as segregative or associative fishersci.cafishersci.no. Segregative phase separation occurs when components are confined to separate phases, generally due to repulsive interactions or thermodynamic incompatibility fishersci.cafishersci.no. Associative phase separation, on the other hand, involves attractive interactions between molecules, leading to the formation of a condensed phase enriched in both components, such as coacervates fishersci.cafishersci.no. This compound-based coacervates have been explored for applications like the delivery of functional proteins fishersci.cafishersci.no.

This compound-Polymer and this compound-Small Molecule Inclusion Behavior

This compound exhibits a notable ability to form inclusion complexes with a range of guest molecules, from small hydrophobic compounds to certain polymers. This behavior is fundamentally linked to the formation of the V-amylose helical structure, which provides a hydrophobic environment capable of accommodating suitable guest molecules within its core. mdpi.comnih.gov The nature of the guest molecule, including its size, shape, and hydrophobicity, significantly influences the formation and characteristics of the resulting inclusion complex. up.ac.za

Host-Guest Chemistry in V-Amylose Inclusion Complexes

V-amylose, characterized by its single left-handed helical conformation, acts as a host molecule for various guest compounds. up.ac.zaresearchgate.net The internal cavity of the this compound helix is hydrophobic, while the exterior surface is more hydrophilic due to the presence of hydroxyl groups. mdpi.comnih.gov This amphiphilic nature facilitates the inclusion of hydrophobic or amphiphilic molecules within the helical channel through hydrophobic interactions. mdpi.comnih.gov

The size and structure of the guest molecule play a crucial role in determining the type of V-amylose helix formed. Different guest molecules can induce the formation of V-amylose helices with varying numbers of glucose residues per turn, such as V6, V7, and V8 forms, corresponding to 6, 7, and 8 glucose units per helical turn, respectively. nih.govnih.govacs.org These different helical forms possess central cavities of varying diameters, allowing for the accommodation of guests of different sizes. nih.govacs.org

Small hydrophobic molecules like fatty acids, alcohols, and flavor compounds are well-known to form inclusion complexes with this compound. up.ac.zaresearchgate.netnih.gov For instance, fatty acids can interact with the hydrophobic cavity of this compound, leading to the formation of inclusion complexes that affect the starch's properties. up.ac.zaresearchgate.net The length and saturation of fatty acid chains influence the crystallinity and structure of the resulting complexes. up.ac.za

Inorganic molecules such as iodine also form characteristic inclusion complexes with this compound, resulting in the well-known blue color. This complex involves polyiodide chains (mixtures of I₂ and I⁻, potentially forming species like I₃⁻, I₅⁻) aligned within the this compound helix. up.ac.zaresearchgate.net

While this compound readily forms inclusion complexes with small hydrophobic molecules, its ability to directly include polymeric guest molecules within the helical cavity is generally limited due to the weak nature of hydrophobic interactions as the primary driving force. mdpi.commdpi.com However, specific methods, such as enzymatic polymerization approaches, have been developed to overcome this limitation and facilitate the formation of this compound-polymer inclusion complexes. mdpi.commdpi.com This "vine-twining polymerization" involves the enzymatic synthesis of this compound chains in the presence of hydrophobic polymers, where the growing this compound chain wraps around the polymer guest, forming an inclusion complex. mdpi.commdpi.com

Research findings have demonstrated the formation of this compound inclusion complexes with various guest molecules, and techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier transform infrared (FTIR) spectroscopy are commonly used to characterize these complexes. nih.govnih.govacs.org XRD patterns often show characteristic peaks indicative of the V-type crystalline structure formed upon complexation. up.ac.zanih.gov DSC thermograms can reveal the dissociation temperature of the inclusion complexes, providing insights into their thermal stability. nih.govacs.orgresearchgate.net

The structure of the guest molecule significantly impacts the stability and properties of the this compound inclusion complex. Studies have investigated the effect of alkyl chain length, molecular shape, and functional groups of guest molecules on complex formation and thermal stability. researchgate.net Shorter alkyl chain lengths and the presence of unsaturation or short branched chains in the guest molecule can lead to inclusion complexes with lower dissociation temperatures. researchgate.net

Table 1: Examples of this compound Inclusion Complexes and Characterization Methods

Guest MoleculeThis compound Helical Type (Examples)Characterization Methods UsedKey FindingsSource
Small Hydrophobic Molecules (e.g., fatty acids, flavors, alcohols)V6, V7, V8XRD, DSC, FTIR, NMRFormation of V-type crystals, altered thermal properties, guest encapsulation. up.ac.zanih.govnih.govacs.orgresearchgate.net
IodineV-typeSpectrophotometry, XRDFormation of polyiodide chains within the helix, characteristic blue color. up.ac.zaresearchgate.net
Hydrophobic Polymers (e.g., PTHF, PCL, PLLA)V-typeXRD, NMR, DSCFormation facilitated by enzymatic polymerization ("vine-twining"). mdpi.commdpi.com
Phenolic AmphiphilesV-typeATR-FTIR, DSC, XRD, SAXSFormation of inclusion complexes, temperature-sensitive morphology. nih.govacs.org
Vitamin DV6, V7XRD, DSC, FTIRSuccessful encapsulation, enhanced photostability and thermal stability. nih.gov

Supramolecular Encapsulation with this compound

This compound's ability to form inclusion complexes provides a basis for supramolecular encapsulation, where guest molecules are entrapped within the helical structure or, in some cases, between this compound helices. researchgate.nettandfonline.com This encapsulation can offer protection to sensitive guest molecules from environmental factors such as oxidation, evaporation, and decomposition, thereby increasing their physical and chemical stability. nih.gov

Supramolecular encapsulation using this compound has garnered interest for applications in delivering various compounds, including flavors, bioactive ingredients, and pharmaceuticals. up.ac.zanih.govtandfonline.com The hydrophobic cavity of the V-amylose helix is particularly suitable for encapsulating lipophilic guest molecules. nih.govnih.gov

Detailed research findings highlight the effectiveness of this compound in encapsulating specific molecules. For instance, studies have demonstrated the successful encapsulation of vitamin D within this compound inclusion complexes. nih.gov Characterization techniques confirmed the formation of V-type structures, and the encapsulation significantly enhanced the photostability and thermal stability of vitamin D. nih.gov The release of encapsulated vitamin D was observed to be gradual in simulated intestinal fluid, suggesting potential for controlled delivery applications. nih.gov

Beyond small molecules, this compound can also be utilized in supramolecular assemblies for encapsulating larger structures or for creating functional materials. The "vine-twining polymerization" approach, which leads to this compound-polymer inclusion complexes, can be used to fabricate hierarchically structured materials like hydrogels and films, where the inclusion complexes act as cross-linking points in a supramolecular network. mdpi.com This method allows for the encapsulation or integration of polymeric guests within an this compound matrix. mdpi.com

The encapsulation efficiency and the release profile of the guest molecule from the this compound matrix are influenced by factors such as the complexation method, the structure and concentration of both this compound and the guest, and environmental conditions like temperature and pH. nih.govtandfonline.com For larger molecules or those with specific structural features, encapsulation might involve not only inclusion within the helix but also interactions between this compound chains. researchgate.nettandfonline.com

Research continues to explore the potential of this compound-based supramolecular encapsulation for various applications, focusing on optimizing complex formation, understanding the release mechanisms, and developing novel materials with tailored properties. tandfonline.commdpi.comdigitellinc.com

Table 2: Supramolecular Encapsulation Properties

Encapsulated GuestThis compound Form/Structure UsedEncapsulation Outcome/BenefitRelease Profile (Examples)Source
FlavorsV-amylose helixProtection against evaporation/degradationControlled release depending on conditions up.ac.zanih.gov
Bioactive Compounds (e.g., Phenolics, Curcumin)V-amylose helix, this compound matrixIncreased stability, improved solubility, enhanced bioavailabilitySustained release in simulated intestinal conditions nih.govmdpi.comdigitellinc.comauckland.ac.nz
Vitamin DV-amylose helixEnhanced photostability and thermal stabilityGradual release in simulated intestinal fluid nih.gov
Hydrophobic PolymersSupramolecular networkFormation of hydrogels and films, altered material propertiesDependent on network structure and environment mdpi.com

Advanced Analytical Methodologies for Amylose Research

Spectroscopic Techniques for Amylose (B160209) Structural Elucidation

Spectroscopic methods are valuable tools for probing the structural features and interactions of this compound.

Near-Infrared (NIR) and Raman Spectroscopy

Near-Infrared (NIR) and Raman spectroscopy are vibrational spectroscopic techniques that can provide information about the chemical composition and structural characteristics of this compound. Raman spectroscopy, in particular, can be used for the rapid and non-destructive determination of apparent this compound content in starch samples, with prediction errors comparable to standard methods nih.gov. Studies have shown that Fourier transform Raman spectroscopy, combined with chemometric tools, can differentiate between starch samples based on their this compound content and botanical origin nih.govresearchgate.net. A specific Raman band at 480 cm⁻¹, assigned to the ring vibration of starches, is a significant contributor to the separation of corn and cassava starch samples nih.govresearchgate.net. This region serves as a marker for identifying starch and characterizing this compound and amylopectin (B1267705) researchgate.net.

NIR spectroscopy has also been explored for the determination of this compound content in grains like rice and maize azojete.com.ngmdpi.com. Calibration models using partial least squares (PLS) regression on NIR spectra have been developed to estimate this compound content in intact grain samples mdpi.com. For instance, a study on sorghum showed an this compound calibration model with a coefficient of determination (R²) of 0.84 and a root mean square error of cross-validation (RMSECV) of 2.96% mdpi.com. Another study demonstrated the reliability of NIRS for predicting this compound content in single maize kernels, with a coefficient of determination in external validations (r²) of 0.892 mdpi.com. NIR spectra of pure this compound exhibit characteristic peaks at specific wavelengths, such as 5184 cm⁻¹ (related to O-H stretching and bending) and 6835 cm⁻¹ (related to the first overtone of O-H stretching) researchgate.net.

Data from NIR spectroscopy studies on this compound content prediction:

Grain TypeMethodR² (Calibration/Validation)RMSECV/RMSEP (%)Reference
SorghumNIR0.84 / 0.762.96 / 2.60 mdpi.com
MaizeNIRS0.902 / 0.8922.899 / 2.975 mdpi.com
RiceNIR0.70 (raw spectra)3.909 (RMSEP) researchgate.net

Quantum chemical calculations can complement Raman spectroscopy by enabling the detailed assignment of observed Raman spectra and providing insights into the structural features and intramolecular interactions of this compound models mdpi.com. As the number of glucose units increases, linear this compound structures can become more complex, forming curled, cyclic, or helical structures facilitated by intramolecular interactions mdpi.com.

Differential Fluorescence Detection of Branched this compound Structures

Differential fluorescence detection is an analytical method utilized to examine the branched structure of this compound by analyzing the size distributions of its main and side chains nih.gov. This technique often involves fluorescent labeling of this compound and debranched this compound, for example, with 2-aminopyridine (B139424) (2-AP) nih.gov. By analyzing the resulting chromatograms, the molar percentage of linear molecules and the percentage of branched molecules can be determined based on the area percentage of peaks corresponding to labeled maltose (B56501) and maltotriose (B133400) (from linear molecules) versus larger molecules (from branched chains) nih.gov. Studies using this method have indicated that rice this compound can have a number-average branching fraction of up to 69%, compared to 48% in maize and 44% in wheat researchgate.net. The number-average chain length of branched rice this compound molecules typically ranges from approximately 230 to 370 glucose units researchgate.net.

Chromatographic Techniques for this compound Characterization

Chromatographic techniques are essential for separating and characterizing this compound based on its molecular size and weight.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight profiles of starch components, including this compound cerealsgrains.org. This method separates molecules based on their hydrodynamic volume in solution. High-performance size-exclusion chromatography (HPSEC) offers a repetitive and faster protocol for studying the molecular characteristics of this compound, such as molar mass and molecular weight tandfonline.comtandfonline.com.

Studies using HPSEC have shown that the molar mass of this compound can vary depending on the botanical source. For instance, this compound isolated from diverse sources like apple, mango, maize, and potato showed molar masses ranging between 1.2 and 8.5 × 10⁵ g/mol with polydispersity values between 1.3 and 4.1, indicating a relatively narrow range of molar mass distribution tandfonline.comtandfonline.com. Other studies have reported different molecular weight ranges for this compound, such as 1.03–4.89 x 10⁵ for this compound compared to 7.08–9.88 x 10⁷ for amylopectin tandfonline.com. The weight-average molecular weight (Mw) of this compound fractions obtained by aqueous leaching of corn starch has been reported to increase significantly at temperatures above 85°C, from 8 x 10⁴ - 1.4 x 10⁵ to 3 x 10⁵ - 3.5 x 10⁵ g/mol ⁻¹ nih.gov.

SEC can be coupled with detectors like refractive index detectors for molecular studies tandfonline.comtandfonline.com. The polydispersity index (Mw/Mn), which measures the distribution of polymer sizes, for this compound has been reported in ranges such as 1.3 to 4.1 tandfonline.comtandfonline.com and 1.7–4.4 tandfonline.com.

While SEC is effective for characterizing the smaller, largely this compound, components of starch, obtaining reliable size distributions for the much larger and highly branched amylopectin component using current SEC technology can be challenging due to shear scission researchgate.netacs.orgnih.gov. However, the this compound region is generally not significantly affected by degraded amylopectin at lower flow rates researchgate.netacs.orgnih.gov.

Integration with Mass Spectrometry (MS) for Enhanced Characterization

The integration of chromatographic techniques like SEC with Mass Spectrometry (MS) can provide enhanced characterization of this compound, particularly for analyzing the degree of polymerization and identifying specific molecular species. Time-of-flight mass spectrometry (TOF-MS) has been used to determine the degree of polymerization of cyclic this compound products, showing a range from 17 to several hundred glucose units nih.gov. MALDI-TOF-MS has also been employed to confirm the cyclic nature of reaction products and show cyclic glucans with a degree of polymerization of 17 or more researchgate.net. This integration allows for the determination of the mass-to-charge ratio (m/z) of this compound molecules, providing detailed information about their size and structure researchgate.net.

Diffraction Techniques for this compound Crystalline Analysis

Diffraction techniques, particularly X-ray diffraction (XRD), are crucial for analyzing the crystalline structure and organization of this compound within starch granules. XRD analysis is a non-destructive technique that helps characterize crystalline material, including preferred crystalline orientation, phases, structure, and parameters like crystal defects and crystallinity springernature.com. It is used to determine the long-range crystalline order related to the arrangement of double helices in starch springernature.com.

This compound can exist in different crystalline forms, known as polymorphs, including A-, B-, and V-types glycopedia.euresearchgate.net. The crystal structures of the A- and B-polymorphs of this compound have been determined through techniques combining fiber X-ray diffraction analysis and computer-based structure refinement researchgate.net. These structures differ in the crystalline packing of helices and water content researchgate.net. The A-form is typically monoclinic, while the B-form is hexagonal researchgate.net. The V-type crystalline structure, often associated with this compound-lipid complexes, is composed of single helical structures with relatively large cavities tandfonline.comresearchgate.netcerealsgrains.org.

X-ray diffraction patterns provide characteristic peaks that indicate the crystalline type. For example, A-type starch shows peaks around 2θ = 15° and 17°, while V-type crystals show peaks around 2θ = 20° researchgate.net. Synchrotron radiation microdiffraction has been used to revisit the crystal structure of A-type this compound from individual micron-sized single crystals, providing high-resolution data that revealed details about helix distortion and water molecule location researchgate.net. Electron diffraction analysis has also been used to study the crystal structure of V-amylose, indicating a hexagonal lattice with specific parameters nih.gov.

The crystallinity of starch granules, influenced by this compound content and amylopectin chain length, involves semi-crystalline structures with alternating crystalline and amorphous lamellae tandfonline.com. X-ray diffraction can be used to estimate the crystalline regularity and can be used to define a "crystalline index" based on peak height and full-width at half maximum (FWHM) jst.go.jp.

Microscopic Imaging of this compound Morphologies

Microscopic techniques are essential for visualizing the structural organization and morphology of this compound at various scales.

Atomic Force Microscopy (AFM) for Complex Organization

Atomic Force Microscopy (AFM) is a valuable tool for examining the fine structural features and estimating the dimensions of starch molecules, including this compound. nih.gov AFM operates by sensing the sample surface with a sharp probe, providing high-resolution images of topography, adhesion, and elasticity. researchgate.net It can image biopolymers at the nanometer scale. researchgate.net

AFM studies on this compound from sources like potato and rice have revealed aggregated structures, which are suggested to result from retrogradation during sample preparation. nih.gov The degree of polymerization (DP) of this compound can be estimated from the mean contour lengths of these observed structures. nih.gov For instance, potato this compound showed an approximate DP of 1440, while rice this compound had a DP of approximately 1860 based on AFM observations. nih.gov

AFM has also been used to examine the surfaces of solution-cast films of this compound. acs.orgnih.govacs.org These studies showed that this compound films tend to be rougher compared to smooth amylopectin films, suggesting that crystallinity or phase separation in the bulk of the film affects the surface topography. acs.orgnih.govacs.org The outmost surfaces of this compound films were observed to be covered with small protrusions, typically 15-35 nm wide and 1-4 nm high. acs.orgnih.govacs.org While similar protrusions on starch granules have been interpreted as "blocklet" structures comprised of amylopectin side-chain clusters, the presence of these protrusions on pure this compound films suggests they are not solely related to amylopectin blocklets. acs.org It has been hypothesized that these protrusions could be aggregates of proteins, which were found to be present and enriched on the film surfaces. acs.orgnih.govacs.org

Single-molecule AFM measurements have also been employed to study the elastic properties of this compound chains. nih.gov These experiments, combined with computational modeling, have helped to understand the nonentropic elastic behavior of this compound, which is governed by the mechanics and force-induced conformational transitions of the glucopyranose rings. nih.gov

Computational and Quantum Chemical Approaches to this compound Modeling

Computational and quantum chemical methods provide powerful tools for investigating the structural, electronic, and dynamic properties of this compound at the molecular level, complementing experimental observations. morressier.commdpi.com

Conformational Analysis and Spectroscopic Fingerprint Prediction

Computational modeling plays a crucial role in understanding the basic structural features and conformational analysis of this compound. glycopedia.eu Energy calculations have been used to rationalize the observed crystal structures of A- and B-polymorphs, identifying key structural components and ruling out other possible stable arrangements. glycopedia.eu Computer modeling also supports the view that double helices in amylopectin, a component often discussed alongside this compound, are energetically sustainable. glycopedia.eu

Molecular dynamics (MD) simulations are particularly versatile for visualizing the three-dimensional structure of polysaccharides like this compound and unraveling mechanisms at the molecular level due to the dynamic nature of these systems. mdpi.com MD simulations have been used to study the complexation mechanisms of aqueous this compound with other molecules, revealing that interactions are mainly driven by hydrophobic forces and excluded volume effects. acs.org These simulations have also indicated that this compound helices are unstable in water, leading to "imperfect" helical structures. acs.org MD studies can also determine the minimal this compound size necessary to form stable complexes with characteristic helical structures in the presence of lipids. morressier.comresearchgate.net

Quantum chemical methods, often combined with classical MD, are suitable for supporting studies on molecular complexes involving polysaccharides. morressier.com Density Functional Theory (DFT) calculations, for instance, have been employed to simulate 13C NMR spectra of this compound-lipid complexes. morressier.comresearchgate.net These simulations demonstrate that the 13C NMR spectra are influenced by this compound size and specific intramolecular hydrogen bonds, aiding in the detailed assignment of Raman peaks and understanding the structural details of this compound. researchgate.netmdpi.comnih.govresearchgate.net

Quantum mechanical methodologies, such as the divide-and-conquer linear scaling approach and the self-consistent charge density functional-based tight binding (SCC-DFTB) method, have been used to investigate the elastic properties and extensibility of single this compound chains in water. nih.govacs.org These approaches, combined with molecular mechanical models for the solvent, can reproduce experimentally measured force-extension curves and reveal that force-induced chair-to-boat transitions of glucopyranose rings are responsible for the characteristic plateau in the force-extension curve of this compound. nih.govacs.org

Quantum chemical investigations into the structural analysis and calculated Raman spectra of modeled this compound with varying numbers of glucose units have shown that as the chain length increases, the linear structure becomes more complex, forming curled, cyclic, or helical structures facilitated by intramolecular interactions. mdpi.com Comparing calculated Raman spectra helps identify distinct peaks and bands that serve as characteristic signatures for different structural conformations. mdpi.comnih.govresearchgate.net

Conformational analysis using techniques like optical rotation and NMR spectroscopy, supported by computational methods, has been used to deduce the solution conformations of this compound. nih.govrsc.org These studies suggest the presence of weakly co-operative hydrogen bonding along the this compound chain even in aqueous solution. rsc.org Computational studies have also generated energy-minimized structures for this compound-ligand complexes, providing insights into interactions and selectivity, such as in chiral separations. nih.gov

Here is a table summarizing some research findings related to this compound characterization using advanced analytical techniques:

TechniqueApplication to this compoundKey FindingsSource
X-ray Diffraction (XRD)Identification of crystalline polymorphs (A, B, C, V)Characterization of orthorhombic (A), hexagonal (B), mixed (C), and single helical inclusion complex (V) structures. Polymorphism of V-amylose complexes. springernature.comresearchgate.netmdpi.comnih.gov
Atomic Force Microscopy (AFM)Visualization of morphology, aggregated structures, and surface features; Elasticity studiesObservation of aggregated structures in retrograded this compound; Estimation of DP from contour length; Visualization of surface protrusions on this compound films; Study of elastic properties. nih.govresearchgate.netacs.orgnih.govacs.orgnih.gov
Molecular Dynamics (MD)Conformational analysis, complexation mechanisms, structural dynamicsVisualization of 3D structure; Study of complexation driven by hydrophobic interactions; Indication of helix instability in water; Determination of minimal complexation size. glycopedia.eumorressier.commdpi.comacs.orgresearchgate.net
Quantum Chemical CalculationsStructural analysis, spectroscopic prediction, electronic propertiesSimulation of 13C NMR and Raman spectra; Correlation of spectra with structure and hydrogen bonding; Investigation of elastic properties and conformational transitions. nih.govmorressier.comresearchgate.netmdpi.comacs.org

Amylose in Advanced Material Science and Engineering Applications

Amylose (B160209) in Biodegradable Film Formation and Properties

Starch-based films, particularly those derived from high-amylose starches, have garnered attention as biodegradable alternatives to conventional plastics due to their abundance, low cost, and film-forming capabilities bohrium.comtaylorfrancis.com. This compound plays a crucial role in determining the mechanical and barrier properties of these films.

Film-Forming Mechanisms of High-Amylose Starches

The film formation from high-amylose starches typically involves processes such as gelatinization, aggregation, and recrystallization during drying bohrium.comdss.go.th. High this compound content favors the development of a dense film matrix with more polymer content per area ijcmas.com. During the drying of film-forming solutions, water evaporates, allowing starch chains to form networks ijcmas.com. This compound molecules can associate with each other to form double-stranded helices and can also co-crystallize with side branches of amylopectin (B1267705), leading to the formation of three-dimensional regular arrays researchgate.netresearchgate.net. The starch concentration and this compound content significantly influence the film formation mechanism researchgate.net. Higher this compound content enhances molecular interactions between polymers, increasing crystallinity and heterogeneity in the film matrix researchgate.net.

Role of this compound Crystallization in Film Mechanical Properties

This compound crystallization is a critical factor influencing the mechanical strength and flexibility of starch-based films dss.go.thscielo.br. High this compound content is known to produce strong and flexible films, likely due to this crystallization dss.go.thscielo.br. The mechanical properties of films are dependent on factors such as relative crystallinity and network microstructure scielo.br. While glycerol-plasticized amylopectin films show increased crystallinity with higher air humidity during formation, this compound films' mechanical strength is more dependent on the network microstructure scielo.br.

The crystalline domains formed by this compound molecules contribute to the density and modulus of the film matrix, enhancing its resistance to deformation under stress sci-hub.se. This high crystallinity in this compound-rich films contributes to higher tensile strength and elastic modulus sci-hub.se. Conversely, the amorphous regions created by this compound can be responsible for the brittleness of starch films, necessitating the addition of plasticizers to improve flexibility and extensibility mdpi.com. Plasticizers like glycerol (B35011) increase chain mobility, which can facilitate crystal growth and recrystallization during drying and storage scielo.brscielo.br. However, high levels of plasticizer can lead to phase separation and fissures in the film structure scielo.brscielo.br.

Research indicates that the this compound/amylopectin ratio strongly influences the mechanical properties of starch-based films researchgate.net. High this compound content generally leads to films with higher tensile strength and modulus of elasticity and lower elongation values compared to low this compound starch films ijcmas.com.

This compound Network Development in Film Matrices

This compound contributes to the formation of a dense network within the film matrix dss.go.thresearchgate.net. This network, observed as stiff strands and open pores, becomes less visible as the proportion of this compound decreases researchgate.net. At higher this compound proportions, the formation of a continuous this compound network can prevent phase separation researchgate.net. The linear structure of this compound facilitates the formation of this dense network researchgate.net. The contiguity of starch chains encouraged by higher this compound contents simplifies the development of a matrix with more polymer content per area ijcmas.com.

This compound in Nanostructured Supramolecular Materials

This compound's ability to form helical inclusion complexes and undergo self-assembly makes it suitable for the fabrication of nanostructured supramolecular materials, including hydrogels and microparticles researchgate.netnih.govnih.gov.

Fabrication of this compound-Based Hydrogels and Microparticles

This compound-based hydrogels and microparticles can be fabricated through various methods, including physical techniques like retrogradation and extrusion, and chemical methods such as etherification and grafting preprints.org. Enzymatic polymerization is also a key method for producing this compound chains that can then self-assemble into nanostructured materials researchgate.netnih.govnih.gov.

This compound-based microparticles (AMPs) are considered promising biodegradable, biocompatible, and food-grade materials for applications in food, cosmetics, chromatography, biosensors, and drug delivery researchgate.netresearchgate.net. The crystallization of this compound, a linear homopolymer of glucose, is a useful tool for preparing these microparticles researchgate.net. Enzymatic synthesis using amylosucrase can produce linear this compound chains that self-assemble into spherical microparticles researchgate.net. The size of these microparticles can be dependent on factors such as the presence of guest polymers during enzymatic polymerization nih.gov.

Starch-based hydrogels can be formed by the rearrangement of this compound during heating and cooling processes (retrogradation) preprints.org. Chemical cross-linking is another technique used to form a cross-linked network in polymeric chains to create hydrogels mdpi.com. High-amylose starch is particularly suitable for developing stretchable and flexible hydrogels due to the linear chain structure of this compound, which facilitates the formation of a strong network through hydrogen bonding and chain entanglement acs.org.

Self-Assembly Processes in this compound Systems

This compound is known for its ability to undergo self-assembly processes, forming various structures depending on factors such as chain length, concentration, and temperature researchgate.net. This self-association can lead to the formation of networks, spherulites, or lamellar crystals researchgate.net.

This compound's helical conformation allows it to act as a host molecule, forming supramolecular inclusion complexes with hydrophobic guest molecules researchgate.netmdpi.com. This inclusion complex formation can occur during the enzymatic synthesis of this compound, a process termed "vine-twining polymerization," where the elongating this compound chain wraps around guest polymers researchgate.netnih.govnih.govmdpi.com. These inclusion complexes can act as cross-linking points, leading to the formation of supramolecular networks at the nanoscale, which can result in hydrogels, films, and microparticles nih.govnih.govmdpi.com.

Self-assembly processes in this compound systems can also be influenced by the presence of other molecules. For instance, free fatty acids can bridge the self-assembly of a ternary complex consisting of this compound, protein, and free fatty acids, with electrostatic interactions playing a key role acs.org. This compound can also drive and direct the hierarchical self-assembly of other nanostructures, such as titanate nanotubes, into multi-dimensional and multi-scale supra-structures nih.gov.

The self-assembly of enzymatically synthesized short-chain this compound in the presence of molecules like lecithin (B1663433) can lead to the formation of uniform polymeric microparticles researchgate.net. This self-assembly process involves the spontaneous association of this compound chains researchgate.net.

This compound in Biomaterial Development and Glycobiomaterials

This compound is increasingly recognized for its potential in the development of advanced biomaterials and glycobiomaterials nih.govnih.govscispace.comresearchgate.net. Its natural origin, biocompatibility, and biodegradability make it an attractive alternative to synthetic polymers in various biomedical and material science applications nih.govnih.govnih.gov. High this compound starch (HAS), characterized by a higher proportion of this compound compared to amylopectin, is particularly favored for biomaterial applications such as controlled delivery systems and biodegradable plastics mdpi.comnih.govnih.gov. This preference stems from HAS's advantageous properties, including enhanced gel-forming capacity and increased resistance to degradation mdpi.comnih.govnih.gov. The linear structure of this compound facilitates the formation of inclusion complexes with various molecules, a property exploited in designing functional biomaterials mdpi.commdpi.com.

This compound-Based Hybrid Materials

Significant research has focused on developing functional this compound hybrids by combining this compound with other materials, including synthetic macromolecules and surfaces, to impart new properties and enhance processability nih.govnih.govresearchgate.netresearchgate.net. Chemoenzymatic synthesis techniques have been instrumental in the creation of diverse this compound-based hybrid materials, such as this compound-block-polymers, this compound-graft-polymers, and this compound-modified surfaces nih.govnih.govresearchgate.net.

Examples of this compound-graft-synthetic polymers include conjugates formed with poly(dimethylsiloxane) and this compound-grafted poly(γ-glutamic acid) nih.govnih.gov. A notable approach in synthesizing this compound-based hybrid materials involves the formation of this compound-polymer inclusion complexes mdpi.comresearchgate.netmdpi.com. This can be achieved through a process termed "vine-twining polymerization," where a growing this compound chain enzymatically wraps around hydrophobic polymers present in the reaction system mdpi.commdpi.com. This method enables the construction of hierarchically structured materials, such as gels and films mdpi.com.

This compound exhibits selective inclusion behavior towards guest polymers, influenced by factors such as hydrophobicity, subtle structural variations, and molecular weight mdpi.com. This selectivity extends to chiral molecules, as demonstrated by the preferential inclusion of poly(l-lactide) over its stereoisomers mdpi.com. Beyond inclusion complexes, this compound has been blended with other biopolymers, such as gelatin, to produce bioplastics with improved mechanical and barrier properties redalyc.orgscielo.org.mx. Novel sustainable bioplastics utilizing blends of this compound and argan seed proteins are also under investigation nih.gov. Furthermore, this compound-based cationic star polymers have been explored as a nanoplatform for siRNA delivery, showing promising results in cellular uptake and gene silencing efficiency scispace.comnih.gov.

This compound in Functional Saccharide Primer Polymerization

Phosphorylase-catalyzed enzymatic polymerization represents a powerful method for the controlled synthesis of this compound and the creation of diverse functional this compound materials and hybrids nih.govnih.govresearchgate.netdigitellinc.comresearchgate.net. This process typically involves using α-D-glucose 1-phosphate as the monomer and maltooligosaccharides as primers mdpi.comnih.govmdpi.comdigitellinc.comresearchgate.net. The enzymatic reaction facilitates the sequential addition of glucose units to the non-reducing end of the primer, forming α(1,4)-glycosidic linkages and extending the this compound chain mdpi.comresearchgate.net.

A key advantage of this enzymatic polymerization is the ability to control the degree of polymerization (DP) and achieve a narrow molecular weight distribution of the synthesized this compound, akin to living polymerization nih.govmdpi.com. The functionalization of the reducing end of the this compound primer allows for the creation of this compound-functionalized materials, a strategy referred to as 'this compound engineering' nih.govresearchgate.net. Utilizing polymeric primers modified at their reducing ends enables the enzymatic synthesis of this compound-grafted functional materials nih.gov.

Emerging Research Frontiers and Knowledge Gaps in Amylose Science

Novel Approaches for Amylose (B160209) Structure-Function Relationship Studies

Understanding the relationship between the molecular structure of this compound and its functional properties is crucial for its diverse applications. Novel approaches are being developed and applied to gain deeper insights into these relationships. Advances in analytical techniques have been instrumental in resolving the fine structure of this compound, leading to new questions about how this structure is determined during biosynthesis nih.govjic.ac.uk.

Techniques such as rapid viscoanalysis, textural profile analysis, and differential scanning calorimetry are employed to study the pasting, gel textural, and retrogradation properties of this compound and amylopectin (B1267705) fractions with known molecular weights, chain lengths, and branching characteristics acs.org. These studies help correlate specific structural features with macroscopic functional behaviors. For instance, studies have shown that this compound fractions with higher molecular weights tend to result in firmer gels acs.org.

Research is also focusing on the impact of this compound's molecular fine structure, including the distribution of short-to-medium and long chains, on properties like starch digestibility nih.gov. Studies have indicated that the chain length distribution of this compound significantly affects digestibility, although the precise interactions with amylopectin molecules in influencing digestibility are less studied nih.gov.

Novel approaches are also being explored in the context of V-amylose complexes, which are formed when this compound interacts with amphiphilic or hydrophobic ligands to create single left-handed helices up.ac.zatandfonline.com. Structural studies of these complexes, often involving techniques like X-ray diffraction, provide insights into how this compound encapsulates other molecules and how these interactions affect its properties up.ac.zatandfonline.com. These studies are relevant for potential applications such as nanoencapsulation of bioactive compounds up.ac.zatandfonline.com.

Furthermore, investigations into high-amylose starches are utilizing in vitro and in vivo studies to understand the relationship between their structure and fermentation properties, which are linked to nutritional functionality mdpi.com. These approaches aim to provide a better understanding of how the structure of high-amylose starch influences the production of beneficial metabolites like short-chain fatty acids during colonic fermentation mdpi.com.

Future research directions include further studies on the effect of genetic modification on starch structure and the relationship between molecular structure and functional properties of starch, as well as investigations into this compound starch with no detectable branching slu.se. The development of advanced analytical methods, such as using HPSEC to zoom in on this compound structure, is also highlighted as necessary for future progress slu.se.

Interdisciplinary Research Directions involving this compound

Addressing the complexities of this compound science necessitates interdisciplinary collaboration, bringing together expertise from various scientific fields. Research involving this compound spans across plant biology, biochemistry, genetics, food science, material science, and nutritional science.

Interdisciplinary research is crucial for understanding the underlying molecular genetics of high-amylose crops and evaluating their nutritional benefits adelaide.edu.au. Collaborations between plant breeders, geneticists, and nutritional scientists are essential for developing crops with modified this compound content and assessing their impact on health outcomes adelaide.edu.aufrontiersin.orgnih.gov.

The study of starch biosynthesis and granule integration involves collaborations between molecular biologists, biochemists, and plant physiologists to unravel the roles and interactions of the various enzymes and proteins involved nih.govjic.ac.ukresearchgate.netnih.govglycoforum.gr.jpnih.govmit.edunih.govoup.com.

Research into the structure-function relationships of this compound often involves expertise from polymer chemists, physicists, and food scientists who utilize advanced analytical techniques to characterize this compound structure at different scales and relate it to rheological, thermal, and digestibility properties acs.orgnih.govup.ac.zatandfonline.com.

This compound's potential in material science, particularly in the development of biodegradable packaging and biomaterials for nanoencapsulation, fosters collaborations between polymer scientists, chemists, and engineers up.ac.zatandfonline.comresearchgate.net.

Furthermore, the growing interest in the health implications of resistant starch, including high-amylose starch, drives interdisciplinary research involving food scientists, nutritionists, and gut microbiome researchers to understand how this compound structure affects its digestion, fermentation, and impact on gut health mdpi.comnih.govnews-medical.net. This includes exploring the relationship between starch structure and the production of short-chain fatty acids and changes in bacterial populations in the colon mdpi.com.

The development of novel functional starches with tailored properties for food and industrial applications requires a combined understanding of starch biosynthesis, structure, and functional characteristics, highlighting the need for integrated research efforts across disciplines nih.govslu.seresearchgate.net. Interdisciplinary approaches are also vital for translating fundamental discoveries in this compound science into practical applications and addressing challenges in food processing to enhance the nutritional value of starch-based foods frontiersin.orgnih.govnews-medical.net.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying amylose content in starch samples, and how do they address variability in results?

  • The iodine binding method (colorimetric assay) is widely used, where this compound-iodine complexes absorb at 620 nm, with calibration using pure this compound/amylopectin mixtures . For higher accuracy, size-exclusion chromatography (SEC) or differential scanning calorimetry (DSC) can resolve this compound-amylopectin ratios by molecular weight or thermal behavior . Dual-wavelength spectrophotometry (e.g., 550 nm and 710 nm) minimizes interference from lipids or proteins, as described in starch gel texture studies .

Q. How do experimental parameters (e.g., temperature, pH) influence this compound retrogradation kinetics in vitro?

  • Retrogradation is studied via time-resolved X-ray diffraction to monitor crystalline structure formation. Protocols include incubating this compound solutions at 4°C and measuring crystallinity at intervals. pH impacts helix stability: acidic conditions (pH 3–5) accelerate retrogradation, while alkaline environments (pH >8) disrupt hydrogen bonding . Temperature-controlled rheometry (e.g., 25°C vs. 40°C) quantifies gel strength changes using strain-sweep tests .

Q. What model systems are optimal for studying this compound-lipid complexation mechanisms?

  • Use dialysis-based equilibrium methods with fatty acids (e.g., palmitic acid) and this compound solutions. Monitor complexation via Fourier-transform infrared spectroscopy (FTIR) to detect V-type crystalline structures (peaks at 1,247 cm⁻¹ and 947 cm⁻¹) . For in situ analysis, isothermal titration calorimetry (ITC) quantifies binding affinity (ΔH and Kd) .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in glycemic response be resolved through experimental design?

  • Contradictions arise from differences in starch source (e.g., high-amylose maize vs. potato) and digestion models (in vitro vs. in vivo). To standardize findings:

  • Use dynamic in vitro models (e.g., TIM-1 system) simulating gastric/intestinal phases with controlled enzyme kinetics .
  • Pair with C-peptide assays in human trials to measure insulin secretion, controlling for dietary fiber interference .
  • Apply meta-analysis frameworks (e.g., PRISMA) to reconcile heterogeneous datasets .

Q. What advanced techniques validate this compound’s structural modifications (e.g., cross-linking) in hybrid starch systems?

  • Small-angle neutron scattering (SANS) characterizes cross-linked this compound networks at nanoscale resolution. For functional validation:

  • Use enzymatic hydrolysis assays with α-amylase/glucoamylase to compare digestion rates of modified vs. native this compound .
  • Apply nuclear magnetic resonance (NMR) to map covalent bonds (e.g., phosphate cross-links in acetylated this compound) .

Q. How do synergistic analytical approaches improve resolution in this compound-protein interaction studies?

  • Combine surface plasmon resonance (SPR) for real-time binding kinetics (e.g., this compound with gluten) and atomic force microscopy (AFM) to visualize adhesion forces at molecular interfaces . For statistical rigor, employ multivariate ANOVA to account for variables like ionic strength and protein denaturation states .

Methodological Considerations

Q. What statistical frameworks address variability in this compound content measurements across laboratories?

  • Implement interlaboratory validation using reference materials (e.g., NIST-certified starch). Apply mixed-effects models to partition variance into instrumental, operator, and sample heterogeneity . Report results with expanded uncertainties (e.g., ±1.5% this compound content at 95% confidence) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine this compound-related research questions?

  • For novelty , focus on understudied this compound isoforms (e.g., intermediate this compound with DP 500–1,000). Ensure feasibility by piloting protocols with synthetic this compound standards. Address ethical relevance in clinical studies via IRB-approved dietary interventions .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., iodine binding absorbance values) in appendices, with processed data (normalized this compound %) in the main text .
  • Graphs : Use error bars for triplicate measurements (mean ± SEM) and annotate ANOVA significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.